molecular formula C17H11F3N2O2 B13715554 Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate

Cat. No.: B13715554
M. Wt: 332.28 g/mol
InChI Key: YWVDFDPLGBAJBD-UHFFFAOYSA-N
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Description

Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a naphthyl group and a trifluoromethyl group in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. A common approach might include the condensation of a naphthylamine derivative with a trifluoromethylated pyrimidine precursor under controlled conditions. Catalysts, solvents, and temperature control are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-naphthyl)-6-methylpyrimidine-2-carboxylate
  • Methyl 4-(2-naphthyl)-6-chloropyrimidine-2-carboxylate
  • Methyl 4-(2-naphthyl)-6-(difluoromethyl)pyrimidine-2-carboxylate

Uniqueness

Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known to enhance lipophilicity, metabolic stability, and binding affinity, making the compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

methyl 4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidine-2-carboxylate

InChI

InChI=1S/C17H11F3N2O2/c1-24-16(23)15-21-13(9-14(22-15)17(18,19)20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3

InChI Key

YWVDFDPLGBAJBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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